molecular formula C5H4F3N3 B1314397 6-(Trifluoromethyl)pyrazin-2-amine CAS No. 69816-35-9

6-(Trifluoromethyl)pyrazin-2-amine

Cat. No. B1314397
CAS RN: 69816-35-9
M. Wt: 163.1 g/mol
InChI Key: FMBKXKZEXQCCFM-UHFFFAOYSA-N
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Patent
US04293552

Procedure details

A mixture of 6.6 g. of 3,3-dibromo-1,1,1-trifluoropropanone, 60 ml. of water, and 6.6 g. sodium acetate was refluxed for about 10 minutes. The solution thus obtained was cooled and added dropwise to a solution of 6 g. of aminoacetamidine dihydrobromide in 90 ml. of methanol cooled to a temperature of about -30° C., followed by the addition of a solution of 3.6 g. of sodium hydroxide pellets in 25 ml. of water. The reaction mixture was stirred and warmed gradually to about 20° C. over a period of about two hours. The reaction product mixture was concentrated in vacuo to remove the methanol, and the residue extracted with ethyl acetate. There was obtained product weighing 3.6 g. and having a melting point of about 133°-136° C. after recrystallization from a mixture of benzene and hexane. The product was identified by NMR spectrum and elemental analyses as 2-amino-6-trifluoromethylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3](=O)[C:4]([F:7])([F:6])[F:5].C([O-])(=O)C.[Na+].Br.Br.[NH2:17][CH2:18][C:19]([NH2:21])=[NH:20].[OH-].[Na+]>O.CO>[NH2:21][C:19]1[CH:18]=[N:17][CH:2]=[C:3]([C:4]([F:7])([F:6])[F:5])[N:20]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(C(F)(F)F)=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.NCC(=N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.6 g
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
ADDITION
Type
ADDITION
Details
added dropwise to a solution of 6 g
ADDITION
Type
ADDITION
Details
followed by the addition of a solution of 3.6 g
CONCENTRATION
Type
CONCENTRATION
Details
The reaction product mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
There was obtained product
CUSTOM
Type
CUSTOM
Details
after recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of benzene and hexane

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CN=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.